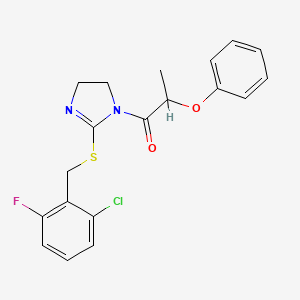

(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

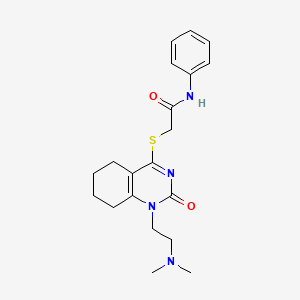

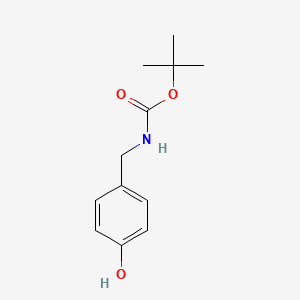

This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of the sulfonyl group and the chloro-methylphenyl group suggests that this compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring could potentially form hydrogen bonds with other molecules, while the sulfonyl group is typically quite polar .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, which is typically quite reactive. The chloro group on the phenyl ring could also potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could make the compound quite polar, while the piperazine ring could potentially form hydrogen bonds with other molecules .Applications De Recherche Scientifique

Enantioselective Catalysis

The compound's derivatives, specifically l-Piperazine-2-carboxylic acid derived N-formamides, have shown significant potential as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts are particularly effective due to the arene sulfonyl group's role in achieving high enantioselectivity, leading to high yields (up to 99%) and enantioselectivities (up to 97%) across a range of substrates, including both aromatic and aliphatic ketimines. This application highlights the compound's role in synthesizing enantiomerically pure products, which is crucial in pharmaceuticals and materials science (Zhouyu Wang et al., 2006).

Anticancer Potential

A series of polyfunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent at C2, were evaluated for their anticancer activity across various cancer cell lines such as lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The study identified compounds displaying significant effectiveness, suggesting the potential of these derivatives in developing new anticancer therapies (Kostyantyn Turov, 2020).

Analytical Applications

The compound's structural analogs have been employed in the development of nonaqueous capillary electrophoresis methods for separating imatinib mesylate and related substances. This application demonstrates the compound's relevance in analytical chemistry, particularly in quality control processes for pharmaceuticals, by enabling precise separation and identification of drug components and impurities (Lei Ye et al., 2012).

Propriétés

IUPAC Name |

4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O3S/c1-14-3-7-17(8-4-14)27(25,26)21-19(24)23-11-9-22(10-12-23)18-13-16(20)6-5-15(18)2/h3-8,13H,9-12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQADWDYJBMZGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(Chloroacetyl)amino]methyl}benzoic acid](/img/structure/B2804981.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2804986.png)

![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2804991.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2804994.png)

![Tert-butyl 1-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2804995.png)

![(E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyl oxime](/img/structure/B2804998.png)